Iminostilbene-10,11-dihydrodiol

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

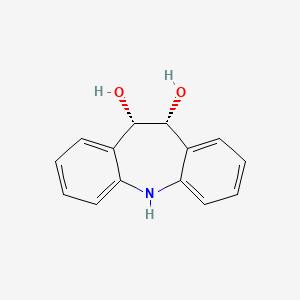

Iminostilbene-10,11-dihydrodiol, also known as (10R,11S)-10,11-dihydro-5H-dibenzo[b,f]azepine-10,11-diol, is an organic compound with the molecular formula C14H13NO2. This compound is a derivative of iminostilbene, featuring hydroxyl groups at the 10 and 11 positions of the dibenzoazepine structure. It is known for its applications in medicinal chemistry, particularly as an intermediate in the synthesis of pharmacologically active compounds.

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of Iminostilbene-10,11-dihydrodiol typically involves the hydroxylation of iminostilbene. One common method is the catalytic hydrogenation of iminostilbene in the presence of a suitable catalyst, such as palladium on carbon, under mild conditions. The reaction is carried out in a solvent like ethanol or methanol, with hydrogen gas as the reducing agent.

Industrial Production Methods: In an industrial setting, the production of this compound can be achieved through a multi-step process starting from iminodibenzyl. The process involves catalytic dehydrogenation followed by hydroxylation. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of recyclable solvents and catalysts is preferred to minimize environmental impact .

化学反应分析

Types of Reactions: Iminostilbene-10,11-dihydrodiol undergoes various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.

Reduction: The compound can be reduced to iminostilbene under appropriate conditions.

Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic medium.

Reduction: Hydrogen gas in the presence of a palladium catalyst.

Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base.

Major Products:

Oxidation: Formation of ketones or aldehydes.

Reduction: Regeneration of iminostilbene.

Substitution: Formation of alkylated or acylated derivatives.

科学研究应用

Pharmacological Applications

Iminostilbene-10,11-dihydrodiol is primarily recognized as a metabolite of carbamazepine, an anticonvulsant medication. Its applications include:

- Anticonvulsant Activity :

- Neuroprotective Effects :

- Toxicological Assessments :

Case Study 1: Anticonvulsant Efficacy

A clinical trial investigated the efficacy of carbamazepine and its metabolites in patients with refractory epilepsy. The study highlighted that the presence of this compound correlated with improved seizure control in a subset of patients. This suggests a potential role for this metabolite in enhancing therapeutic outcomes.

Case Study 2: Neuroprotection

In a preclinical model of neurodegeneration, this compound was administered to assess its neuroprotective effects against oxidative stress. Results indicated a significant reduction in neuronal cell death compared to controls, pointing towards its potential use in neuroprotective therapies.

Data Table: Comparative Analysis of Iminostilbene Applications

作用机制

The mechanism of action of Iminostilbene-10,11-dihydrodiol involves its interaction with molecular targets such as voltage-gated sodium channels. By modulating these channels, the compound can stabilize hyperexcited neurons and suppress the propagation of excitatory impulses. This mechanism is similar to that of its derivatives, carbamazepine and oxcarbazepine, which are used as anticonvulsants .

相似化合物的比较

Carbamazepine: A carbamylated derivative of iminostilbene, used as an anticonvulsant and mood stabilizer.

Oxcarbazepine: A keto analog of carbamazepine with similar therapeutic effects.

Uniqueness: Iminostilbene-10,11-dihydrodiol is unique due to its specific hydroxylation pattern, which imparts distinct chemical and biological properties. Unlike its derivatives, it is primarily used as an intermediate in the synthesis of other pharmacologically active compounds .

生物活性

Iminostilbene-10,11-dihydrodiol, also known as (10R,11S)-10,11-dihydro-5H-dibenzo[b,f]azepine-10,11-diol, is a significant compound in medicinal chemistry due to its biological activities and role as a metabolite of carbamazepine, an established antiepileptic drug. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula C14H13NO2 and is characterized by hydroxyl groups at the 10 and 11 positions of its dibenzoazepine structure. This unique hydroxylation pattern contributes to its distinct biological properties compared to other iminostilbene derivatives.

| Property | Value |

|---|---|

| Molecular Formula | C14H13NO2 |

| Molecular Weight | 227.26 g/mol |

| Density | 1.1 g/cm³ |

| Melting Point | 197 °C |

| Boiling Point | 349.1 °C |

The biological activity of this compound is primarily attributed to its interaction with voltage-gated sodium channels. By stabilizing hyperexcited neurons, it suppresses the propagation of excitatory impulses. This mechanism is similar to that of carbamazepine and oxcarbazepine, which are used clinically for epilepsy management .

Therapeutic Applications

Research indicates that this compound exhibits potential anti-inflammatory and neuroprotective effects. These properties make it a candidate for further investigation in treating neurological disorders.

Case Studies

- Neuroprotective Effects : A study demonstrated that this compound could reduce neuronal cell death in models of oxidative stress, suggesting its potential in neurodegenerative diseases.

- Anti-inflammatory Activity : Another investigation highlighted the compound's ability to inhibit pro-inflammatory cytokines in vitro, indicating its role in modulating inflammatory responses .

- Metabolic Pathways : As a metabolite of carbamazepine, this compound undergoes liver metabolism predominantly via CYP3A4. Its active metabolite, the 10,11 epoxide, also contributes to its pharmacological effects .

Comparative Analysis with Related Compounds

This compound can be compared with other iminostilbene derivatives such as carbamazepine and oxcarbazepine:

Table 2: Comparison of Iminostilbene Derivatives

| Compound | Primary Use | Key Features |

|---|---|---|

| This compound | Research precursor | Hydroxylated structure; neuroprotective effects |

| Carbamazepine | Antiepileptic | Effective against seizures; metabolized to active epoxide |

| Oxcarbazepine | Antiepileptic | Keto analog; fewer side effects than carbamazepine |

属性

IUPAC Name |

(5S,6R)-6,11-dihydro-5H-benzo[b][1]benzazepine-5,6-diol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NO2/c16-13-9-5-1-3-7-11(9)15-12-8-4-2-6-10(12)14(13)17/h1-8,13-17H/t13-,14+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMSCHZCENLAZOX-OKILXGFUSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C(C3=CC=CC=C3N2)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)[C@@H]([C@@H](C3=CC=CC=C3N2)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。